molecular formula C14H20N2O2 B12791176 1-(2-Phenethylvaleryl)urea CAS No. 6636-15-3

1-(2-Phenethylvaleryl)urea

Cat. No.: B12791176
CAS No.: 6636-15-3
M. Wt: 248.32 g/mol
InChI Key: WUWVBSFPGZBYGA-UHFFFAOYSA-N
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Description

1-(2-Phenethylvaleryl)urea is a synthetic urea derivative characterized by a phenethylvaleryl substituent attached to the urea backbone. Urea derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their hydrogen-bonding capacity and structural versatility .

Properties

CAS No.

6636-15-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-carbamoyl-2-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H20N2O2/c1-2-6-12(13(17)16-14(15)18)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H3,15,16,17,18)

InChI Key

WUWVBSFPGZBYGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=CC=C1)C(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenethylvaleryl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2-phenethylamine with valeryl isocyanate in an organic solvent under controlled temperature conditions can yield 1-(2-Phenethylvaleryl)urea . Another method involves the use of carbamoyl chlorides, where 2-phenethylamine reacts with valeryl carbamoyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of 1-(2-Phenethylvaleryl)urea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 1-(2-Phenethylvaleryl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Structure : Features a pyrrole-carbonyl group and a methoxyphenyl substituent.
  • Molecular Weight: Not explicitly stated, but inferred to be higher than simpler alkyl-substituted ureas due to aromatic and heterocyclic groups.
  • Key Properties : Synthesized via condensation reactions, with applications in medicinal chemistry (e.g., kinase inhibition inferred from diaryl urea analogs) .
  • Research Findings: Highlighted in Molbank (2023) as a novel compound, with characterization via NMR and mass spectrometry .

1-Ethyl-1-(2-methylphenyl)urea

  • Structure : Ethyl and 2-methylphenyl substituents.
  • Molecular Formula : C₁₀H₁₄N₂O; Molecular Weight: 178.23 g/mol .
  • Key Properties :
    • Toxicity : Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .
    • Stability : Chemically stable under recommended storage conditions .
  • Applications : Laboratory chemical and intermediate in synthesis .

1-(2-Hydroxy-2-phenylethyl)urea

  • Structure : Hydroxy-phenethyl group.
  • Synthesis : Five literature routes identified, with optimized yields up to 95% .
  • Applications: Potential use in agrochemicals or pharmaceuticals, inferred from urea’s role in hydrogen-bond-driven interactions .

Data Tables

Table 1. Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile (GHS) Applications
1-(2-Phenethylvaleryl)urea Not Provided Not Provided Phenethylvaleryl Not Available Hypothesized medicinal/agrochemical
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Not Provided ~300 (estimated) Pyrrole-carbonyl, methoxyphenyl Not Classified Medicinal chemistry research
1-Ethyl-1-(2-methylphenyl)urea C₁₀H₁₄N₂O 178.23 Ethyl, 2-methylphenyl H302, H315, H319 Laboratory synthesis intermediate
1-(2-Hydroxy-2-phenylethyl)urea C₉H₁₂N₂O₂ 180.20 Hydroxy-phenethyl Not Classified Synthetic intermediate

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